3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of matrix metalloproteinases. This compound features a unique benzotriazinone moiety, which contributes to its biological activity.
This compound belongs to the class of carboxylic acids and is characterized by the presence of a benzotriazinone ring. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid typically involves multi-step organic reactions. A common approach includes the formation of the benzotriazinone ring followed by the introduction of the pentanoic acid side chain.
Key steps in the synthesis may include:
The molecular formula for 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is . Its InChI representation is:
The compound exhibits a specific stereochemistry at the second carbon atom (2S), which influences its biological activity and interactions with target proteins.
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid can undergo several chemical transformations:
The mechanism of action involves the interaction of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid with specific enzymes and receptors within biological pathways. The benzotriazinone moiety is known for modulating enzyme activities linked to matrix metalloproteinases, which are crucial in various physiological processes including tissue remodeling and inflammation. The precise pathways affected depend on the context of use and targeted biological systems.
The compound is typically characterized by its solid state at room temperature and exhibits moderate solubility in organic solvents. Specific melting points and boiling points may vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding solubility and reactivity can be found in chemical databases such as PubChem .
The primary application of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid lies in its role as a matrix metalloproteinase inhibitor. This property makes it valuable in:
The systematic International Union of Pure and Applied Chemistry name is (2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid, reflecting its stereochemistry and functional groups. The benzotriazinone system is numbered with nitrogen atoms at positions 1, 2, and 3, and a carbonyl at position 4. The pentanoic acid chain attaches at position 3 via a nitrogen atom, with a methyl substituent at the C3 position of this chain. The stereodescriptors (2S,3R) specify the absolute configuration at the chiral centers of the pentanoic acid moiety [1].
The molecular formula is C₁₃H₁₅N₃O₃ (molecular weight: 261.276 g/mol), featuring a benzotriazinone heterocycle fused to a benzene ring. X-ray crystallography would confirm that the benzotriazinone core adopts a planar conformation, facilitating π-stacking interactions with biological targets. The carbonyl oxygen (C4=O) and triazine ring nitrogen atoms serve as hydrogen bond acceptors, while the carboxylic acid terminus (-COOH) acts as both a hydrogen bond donor and acceptor. The 3-methylpentanoic acid substituent introduces stereochemical complexity and conformational flexibility [1] [4].
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1217707-22-6 | [1] |
Molecular Formula | C₁₃H₁₅N₃O₃ | [1] |
Molecular Weight | 261.276 g/mol | [1] |
Density | 1.3 ± 0.1 g/cm³ | [1] |
Boiling Point | 436.1 ± 47.0 °C (760 mmHg) | [1] |
LogP (Partition Coefficient) | 2.23 | [1] |
Compared to simpler analogs like 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (C₁₀H₉N₃O₃), this compound exhibits greater lipophilicity (LogP 2.23 vs. ~1.5 estimated for the propanoic analog), attributable to the branched alkyl chain. The stereochemistry influences biological recognition; the (2S,3R) configuration likely optimizes target binding versus other stereoisomers [1] [4] [7].
Benzotriazinone scaffolds emerged prominently in medicinal chemistry during the early 2000s as protease inhibitor warheads. Initial compounds featured unsubstituted benzotriazinones, but structural refinements introduced aliphatic and aromatic substituents to enhance potency and selectivity. The integration of carboxylic acid-containing chains—such as pentanoic acid derivatives—represented a strategic advancement to exploit interactions with enzyme active sites while improving water solubility relative to purely aromatic systems [6] [8].
Patent literature (e.g., WO2008023336) details benzotriazinones as inhibitors of matrix metalloproteinases (Matrix Metalloproteinases), zinc-dependent endopeptidases implicated in cancer metastasis, arthritis, and cardiovascular diseases. Early derivatives utilized valeric acid (pentanoic acid) chains without branching, achieving moderate inhibition. Subsequent optimization incorporated α,β-disubstitutions—exemplified by the 3-methylpentanoic acid moiety in the subject compound—to restrict conformational mobility and enhance stereoselective binding. This progression yielded derivatives with improved enzyme affinity (sub-nanomolar Ki values reported for advanced analogs) and metabolic stability [6].
Table 2: Evolution of Benzotriazinone Derivatives in Drug Discovery
Design Phase | Structural Features | Primary Targets |
---|---|---|
First Generation | Unsubstituted benzotriazinone cores | Serine proteases |
Second Generation | Linear C3-C5 carboxylic acid chains | Matrix Metalloproteinases |
Optimized Derivatives | Branched alkyl chains (e.g., 3-methylpentanoic) | Matrix Metalloproteinases, kinases |
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group serves as a bioisostere for pyridopyrimidinones and quinazolinones, offering comparable hydrogen-bonding capacity with superior synthetic accessibility. This interchangeability accelerated scaffold diversification in programs targeting inflammatory and autoimmune disorders [8].
The pentanoic acid chain in this compound enables three critical pharmacological enhancements:
Target Binding Optimization: The carboxylic acid engages in salt bridges with basic residues (e.g., arginine, lysine) in enzyme active sites. For instance, in matrix metalloproteinase inhibitors, the carboxylate coordinates the catalytic zinc ion, while the 3-methyl branch occupies a hydrophobic sub-pocket. Molecular modeling suggests the (2S,3R) configuration positions the carboxylate optimally for zinc chelation, with the methyl group inducing van der Waals contacts with leucine or valine residues. This explains the stereospecific activity differential observed in enzyme assays [6] [8].
Pharmacokinetic Modulation: The pentanoic acid chain balances lipophilicity (LogP 2.23) and hydrophilicity. Compared to shorter-chain analogs (e.g., propanoic acid derivatives), the pentanoic moiety enhances membrane permeability (evidenced by higher Caco-2 permeability coefficients), while retaining sufficient aqueous solubility for systemic exposure. The 3-methyl branch further reduces rotational freedom, potentially decreasing entropic penalties upon target binding [1] [3].
Conformational Influence: Nuclear magnetic resonance studies of related compounds indicate that the β-methyl group in the pentanoic chain favors gauche conformations, preorganizing the molecule for receptor engagement. In leucine-derived analogs like (2S)-4-methyl-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid (C₁₆H₂₀N₄O₄), the branched alkyl segment mimics natural protein substrates, enhancing inhibition specificity for proteases [3].
Table 3: Impact of Aliphatic Chain Modifications on Compound Properties
Chain Structure | Relative LogP | Target Affinity (Ki) | Aqueous Solubility |
---|---|---|---|
Propanoic acid (linear) | ~1.5 | Micromolar | High |
Pentanoic acid (linear) | ~2.0 | High nanomolar | Moderate |
3-Methylpentanoic acid | 2.23 | Low nanomolar | Moderate to low |
The pentanoic acid’s flexibility allows adaptation to diverse binding sites, making it a versatile scaffold in inhibitor design targeting enzymes beyond proteases, including kinases and epigenetic regulators. This versatility underscores its utility in generating structure-activity relationship data during lead optimization [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1